molecular formula C21H25N7O B6475999 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2640895-91-4

4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline

Cat. No.: B6475999
CAS No.: 2640895-91-4
M. Wt: 391.5 g/mol
InChI Key: ZJVWMGDIWLNAKY-UHFFFAOYSA-N
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Description

4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is a complex organic compound that belongs to the class of quinazolines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure comprises a quinazoline core linked to a piperazine ring, which is further connected to a pyrimidine ring substituted with a morpholine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under high-temperature conditions.

    Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Pyrimidine Ring Attachment: The pyrimidine ring, substituted with a morpholine group, is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, purification steps like recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Explored for its therapeutic potential in treating cancers, due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline exerts its effects involves binding to specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for anticancer therapies. The morpholine group enhances its solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Erlotinib: Similar to gefitinib, used in cancer treatment targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness

4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and improved pharmacokinetic properties compared to other quinazoline derivatives. Its combination of a morpholine group and a pyrimidine ring linked to a piperazine moiety provides a versatile scaffold for further chemical modifications and optimization in drug development.

This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields

Properties

IUPAC Name

4-[2-methyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-16-24-19(14-20(25-16)27-10-12-29-13-11-27)26-6-8-28(9-7-26)21-17-4-2-3-5-18(17)22-15-23-21/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVWMGDIWLNAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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